Octadeca-9,13-dienoic acid Octadeca-9,13-dienoic acid
Brand Name: Vulcanchem
CAS No.: 73985-26-9
VCID: VC19357799
InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

Octadeca-9,13-dienoic acid

CAS No.: 73985-26-9

Cat. No.: VC19357799

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Octadeca-9,13-dienoic acid - 73985-26-9

Specification

CAS No. 73985-26-9
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name octadeca-9,13-dienoic acid
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20)
Standard InChI Key PTZHXFYJEGLBBA-UHFFFAOYSA-N
Canonical SMILES CCCCC=CCCC=CCCCCCCCC(=O)O

Introduction

Structural and Chemical Properties of Octadeca-9,13-Dienoic Acid

Molecular Architecture

Octadeca-9,13-dienoic acid (C₁₈H₃₂O₂) belongs to the class of octadecadienoic acids, characterized by an 18-carbon backbone with two double bonds. The double bonds at positions Δ⁹ and Δ¹³ introduce distinct stereochemical and conformational properties. Unlike linoleic acid (Δ⁹,Δ¹²), the spacing between the double bonds in octadeca-9,13-dienoic acid creates a non-conjugated system, altering its reactivity and interaction with enzymes such as lipoxygenases and cyclooxygenases .

The compound’s structure can be represented as:
CH3(CH2)4CH=CH(CH2)3CH=CH(CH2)7COOH\text{CH}_3(\text{CH}_2)_4\text{CH}=\text{CH}(\text{CH}_2)_3\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH}
This configuration distinguishes it from conjugated linoleic acid isomers (e.g., Δ⁹,Δ¹¹ or Δ¹⁰,Δ¹²), which exhibit overlapping biological activities but differ in metabolic processing .

Physicochemical Characteristics

The non-conjugated double bonds in octadeca-9,13-dienoic acid result in a lower melting point compared to saturated fatty acids like stearic acid (69°C) but higher than that of linoleic acid (-5°C). Its solubility in polar solvents is limited, consistent with typical long-chain fatty acids. The compound’s oxidation stability is reduced relative to monounsaturated fatty acids, making it susceptible to lipid peroxidation under oxidative stress.

Comparative Analysis with Structurally Related Fatty Acids

Positional Isomers and Functional Divergence

The placement of double bonds in polyunsaturated fatty acids critically influences their biochemical roles. Table 1 highlights key differences between octadeca-9,13-dienoic acid and related compounds:

CompoundMolecular FormulaDouble Bond PositionsPrimary Biological Roles
Octadeca-9,13-dienoic acidC₁₈H₃₂O₂Δ⁹, Δ¹³Hypothetical anti-inflammatory effects
Linoleic acidC₁₈H₃₂O₂Δ⁹, Δ¹²Essential fatty acid, membrane structure
α-Linolenic acidC₁₈H₃₀O₂Δ⁹, Δ¹², Δ¹⁵Anti-inflammatory, precursor to EPA/DHA
Oleic acidC₁₈H₃₄O₂Δ⁹Energy storage, cell signaling

The Δ⁹,Δ¹³ configuration in octadeca-9,13-dienoic acid may limit its suitability as a substrate for Δ⁶-desaturase, an enzyme critical in converting linoleic acid to arachidonic acid . This structural constraint could redirect its metabolic fate toward alternative pathways, such as β-oxidation or epoxidation.

Stereochemical Considerations

While the cis/trans configuration of octadeca-9,13-dienoic acid’s double bonds remains understudied, research on 13-HODE underscores the importance of stereochemistry in biological activity. For instance, 13(S)-HODE, a metabolite of linoleic acid, acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), modulating adipogenesis and inflammation . In contrast, 13(R)-HODE exhibits weaker binding affinity, highlighting how stereochemical nuances dictate functional outcomes .

Hypothetical Biological Roles and Mechanistic Insights

Antioxidant Interactions

The compound’s polyunsaturated structure predisposes it to oxidative modification, potentially generating reactive electrophilic species (RES) that activate antioxidant response elements. In murine macrophages, 13-KODE enhanced the expression of nuclear factor erythroid-2-like 2 (Nfe2l2) and heme oxygenase-1 (HO-1), key mediators of cellular redox homeostasis . By analogy, octadeca-9,13-dienoic acid could indirectly contribute to antioxidant defenses via metabolic conversion to electrophilic derivatives.

Metabolic Pathways and Enzymatic Processing

Catabolism and Oxidative Derivatives

The compound’s double bonds render it susceptible to enzymatic oxidation by lipoxygenases (LOXs) and cytochrome P450s. For example, 15-LOX could theoretically convert octadeca-9,13-dienoic acid to 13-hydroperoxy derivatives, analogous to the formation of 13-HODE from linoleic acid . Subsequent reduction or further oxidation might yield signaling molecules with roles in inflammation resolution or tissue repair.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator